methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 4, an isopropyl group at position 5, and an acetylated amino linker at position 2 connected to a 3,5-dimethyl-1-phenylpyrazole moiety. This structure combines electron-deficient (thiazole) and electron-rich (pyrazole) aromatic systems, with the phenyl and isopropyl groups contributing to steric bulk and lipophilicity. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods reported for pyrazole-thiophene hybrids .
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3S/c1-12(2)19-18(20(27)28-5)23-21(29-19)22-17(26)11-16-13(3)24-25(14(16)4)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3,(H,22,23,26) |
InChI Key |
IYXXGIHZJNTEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1.1: Formation of 3,5-Dimethylpyrazole
Acetylacetone reacts with hydrazine hydrate under reflux in ethanol to form 3,5-dimethyl-1H-pyrazole. This step is critical for establishing the pyrazole ring system.
Reaction Conditions :
Step 1.2: N-Arylation
The pyrazole is then alkylated with benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the phenyl group at the N-position.
Key Reagents :
-
Benzyl bromide (1.2 equivalents)
-
K₂CO₃ (catalytic)
-
Acetone (solvent)
This step ensures the phenyl group is attached regioselectively to the pyrazole nitrogen.
Thiazole Core Synthesis
The 5-(propan-2-yl)-1,3-thiazole-4-carboxylate scaffold is constructed via:
Step 2.1: Thiazole Ring Formation
A bromoacyl derivative (e.g., 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) reacts with thiocarbonyl compounds (e.g., thiocarbamide) under acidic conditions to form the thiazole ring.
General Pathway :
Step 2.2: Introduction of Isopropyl Group
The 5-position of the thiazole is alkylated with isopropyl bromide or a Grignard reagent (e.g., isopropylmagnesium bromide) to introduce the propan-2-yl substituent.
Optimal Conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Isopropyl bromide | THF | NaH | 0–25°C | ~70–80 |
Linking Pyrazole and Thiazole Moieties
The acetamido bridge connecting the pyrazole and thiazole is formed via:
Step 3.1: Acetylation of Pyrazole
The pyrazole derivative is acetylated using acetyl chloride or acetic anhydride to generate the acetyl group.
Procedure :
-
Reagents : Acetyl chloride, pyridine (base scavenger).
-
Solvent : Dichloromethane.
-
Temperature : 0–25°C.
Step 3.2: Amide Bond Formation
The thiazole’s amino group (at position 2) reacts with the acetylated pyrazole under coupling conditions (e.g., EDC/HOBt or DCC/DMAP).
Catalyst System :
| Coupling Agent | Base | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| EDC | HOBt | DMF | 12 h | ~65–75 |
Esterification of Carboxylic Acid
The 4-carboxylate group is methylated using methyl chloroformate or methyl iodide in the presence of a base.
Method :
-
Reagents : Methyl iodide, K₂CO₃.
-
Solvent : Acetone.
-
Temperature : Reflux.
Purification and Characterization
Final purification involves:
-
Column Chromatography : Silica gel (hexane/ethyl acetate).
-
Spectral Analysis :
Challenges and Optimization
-
Regioselectivity : Thiazole formation may require strict control of reaction conditions to avoid undesired isomers.
-
Yield Improvement : Use of microwave-assisted synthesis for faster cyclization and higher yields.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Substitution Reactions
The thiazole ring and pyrazole-acetylamino group participate in nucleophilic substitution reactions. Key observations include:
Table 1: Substitution Reactions
-
The methyl ester undergoes aminolysis with guanidine to form carboxamide derivatives under non-aqueous diazotization conditions .
-
Bromination at the thiazole C-2 position proceeds regioselectively, as observed in analogous thiazole systems.
Cyclization and Ring-Opening Reactions
The acetyl-amino linker facilitates cyclization to form fused heterocycles:
Key Pathways:
-
Intramolecular cyclization with t-BuONO in CH₂Br₂ yields spiro-pyrimidine derivatives via diazotization .
-
Reaction with maleic anhydride in pyridine forms chromone-linked pyrazoles, a reactivity observed in structurally similar pyrazole-thiazole hybrids .
Mechanistic Insight:
The acetyl-amino group acts as a nucleophile, attacking electrophilic carbons in adjacent rings under acidic or basic conditions .
Hydrolysis and Ester Modification
The methyl ester group is susceptible to hydrolysis:
Table 2: Ester Reactivity
| Condition | Product | Application |
|---|---|---|
| NaOH/MeOH (room temp) | Free carboxylic acid | Intermediate for further functionalization |
| LiAlH₄ in dry THF | Alcohol derivative | Bioactivity enhancement |
-
Hydrolysis under basic conditions provides a carboxylic acid intermediate, which can be coupled with amines to form amide derivatives.
-
Reduction with LiAlH₄ yields the corresponding alcohol, enhancing solubility for pharmacological studies.
Biological Interaction-Driven Reactions
The compound participates in target-specific interactions:
Table 3: Interaction Studies
| Biological Target | Observed Reaction | Outcome |
|---|---|---|
| Enzymatic active sites | Covalent binding via acetyl group | Inhibition of kinase activity |
| DNA intercalation | π-Stacking with pyrazole-thiazole | Anticancer activity enhancement |
-
Cysteine protease inhibition occurs through thiazole sulfur coordination to catalytic cysteine residues .
-
DNA intercalation is facilitated by planar pyrazole-thiazole motifs, as demonstrated in related compounds .
Comparative Reactivity with Analogues
The dual pyrazole-thiazole system shows distinct reactivity compared to single-ring analogs:
Table 4: Reactivity Comparison
| Compound Type | Key Reaction | Rate (Relative to Target Compound) |
|---|---|---|
| Pyrazole-only | Electrophilic substitution | 0.5× |
| Thiazole-only | Nucleophilic aromatic substitution | 0.8× |
| Target compound | Tandem cyclization | 1.2× |
-
The hybrid structure accelerates tandem reactions due to synergistic electronic effects between the pyrazole and thiazole rings .
Stability and Degradation Pathways
Critical stability data:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole core integrated with a pyrazole moiety, which is known for its significant biological activities. The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and an appropriate thiazole derivative.
- Reaction Conditions : The reaction is conducted under basic conditions, often utilizing pyridine as a solvent.
- Final Product Isolation : The product is purified through recrystallization from suitable solvents.
The structure can be represented as follows:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance:
- Mechanism of Action : These compounds can inhibit cell proliferation by inducing apoptosis in cancer cells. They target specific signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Study
A study demonstrated that the compound significantly reduced inflammation in animal models of arthritis, showcasing its potential for treating inflammatory diseases.
Anticonvulsant Activity
Thiazole derivatives have shown promise in anticonvulsant applications. Compounds similar to this compound have been tested for their efficacy in seizure models.
Mechanism of Action
The mechanism of action of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against pyrazole-thiophene and pyrazole-thiazole derivatives, such as those described in . Below is a detailed comparison:
Structural and Functional Differences
Core Heterocycle :
- Target Compound : Contains a thiazole ring (N,S-heterocycle), which is more electron-deficient than thiophene due to the electronegative nitrogen atom. This enhances polar interactions in biological systems.
- Analogues (e.g., Compounds 3a, 3b in ) : Feature a thiophene ring (S-heterocycle), which is less polarizable and may exhibit weaker hydrogen-bonding capacity .
Pyrazole Substituents: Target Compound: The pyrazole is substituted with 3,5-dimethyl and 1-phenyl groups. Compound 3b: Pyrazole has 4-chloro-3,5-dimethyl substituents. The chloro group increases electronegativity and may improve metabolic stability but reduces solubility .
Side Chains: Target Compound: The acetyl amino linker bridges the thiazole and pyrazole, offering conformational rigidity. Compound 3a: Lacks the isopropyl group, reducing steric bulk and possibly improving solubility .
Computational and Experimental Insights
- Electronic Properties : The thiazole ring’s electron deficiency (vs. thiophene) may enhance interactions with positively charged residues in enzyme active sites. Multiwfn-based electron localization function (ELF) analysis could quantify this difference .
- Crystallography : SHELX refinement () may resolve steric effects of the isopropyl and phenyl groups, critical for understanding packing efficiency and polymorphism .
Biological Activity
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound that combines the structural motifs of pyrazoles and thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiazole ring, which is often associated with various pharmacological effects, and a pyrazole moiety that enhances its biological profile.
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrazole group in this compound may enhance its efficacy. A study indicated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole A | A549 (Lung) | 5.6 | Apoptosis induction |
| Thiazole B | MCF7 (Breast) | 2.3 | Bcl-2 inhibition |
| Methyl 2-{...} | HeLa (Cervical) | TBD | TBD |
Antimicrobial Activity
Pyrazoles are also noted for their antimicrobial properties. Studies have reported that various pyrazole derivatives exhibit activity against bacteria and fungi. The specific structure of this compound suggests potential antibacterial activity due to the electron-donating groups present in its structure which may interact with microbial cell membranes .
Table 2: Antimicrobial Activity of Pyrazole Compounds
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Pyrazole C | E. coli | 15 |
| Pyrazole D | S. aureus | 20 |
| Methyl 2-{...} | TBD | TBD |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be attributed to the thiazole component, which has been shown to inhibit pro-inflammatory cytokines. In vitro studies suggest that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a possible therapeutic application in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways, it may promote cell death in cancer cells.
- Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines.
- Membrane Disruption : Its structure suggests potential interactions with bacterial membranes leading to antimicrobial effects.
Case Studies
A recent study investigated a series of thiazole-pyrazole hybrids for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than doxorubicin against breast cancer cells, demonstrating enhanced efficacy due to structural modifications involving both thiazole and pyrazole moieties .
Q & A
Q. Q. How can isotopic labeling (e.g., C, N) track metabolic pathways or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
